(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
Description
“(R)-N-[(3,4-Dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide” is a chiral sulfinamide derivative characterized by a 3,4-dimethoxyphenyl substituent and a tert-butylsulfinamide moiety. This compound is structurally designed to act as a chiral auxiliary or ligand in asymmetric synthesis, leveraging the stereochemical influence of the sulfinamide group and the electronic effects of the methoxy-substituted aromatic ring. The (R)-configuration at the sulfinamide sulfur ensures precise stereocontrol in reactions such as nucleophilic additions or reductions, making it valuable in pharmaceutical and fine chemical synthesis .
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/t18-/m1/s1 |
InChI Key |
MICGUYCQMKQBFY-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. Researchers may investigate its effects on various biological systems to uncover potential therapeutic applications.
Medicine
In medicine, ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide may be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs or therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfinamide Derivatives
Key Observations :
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, stabilizing intermediates in reactions like asymmetric aldol additions. In contrast, the 2-fluorophenyl group in introduces electron-withdrawing effects, increasing the electrophilicity of the imine carbon for nucleophilic attack.
- The dichloro-phenylsulfonyl substituent in creates steric bulk, reducing reaction rates but improving stereoselectivity in crowded environments.
Stereochemical Control :
- Crystallographic data for (R-factor = 0.038) confirms a rigid (R,R)-configuration, enabling high enantiomeric excess in products . The target compound’s methoxy groups may enhance π-π interactions in transition states, further refining stereoselectivity.
Applications: The diphenylphosphanyl derivative acts as a bidentate ligand in metal-catalyzed reactions, while the target compound is more suited for organocatalytic or stoichiometric asymmetric synthesis.
Biological Activity
(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide, also known as sulfinamide, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H19NO3S
- Molecular Weight: 269.36 g/mol
- CAS Number: 820231-38-7
The biological activity of sulfinamide is primarily linked to its role as a COX-2 inhibitor. Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain signaling pathways. Inhibition of COX-2 can lead to reduced inflammation and pain relief.
Key Mechanisms:
- Inhibition of Prostaglandin Synthesis: By inhibiting COX-2, sulfinamide decreases the production of prostaglandins, which are mediators of inflammation.
- Antioxidant Properties: Some studies suggest that sulfinamide may exhibit antioxidant activity, contributing to its anti-inflammatory effects.
Biological Activity Data
Research has demonstrated various biological activities associated with sulfinamide. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | COX-2 Inhibition | Demonstrated significant inhibition of COX-2 enzyme activity in vitro. |
| Study 2 | Antioxidant Activity | Showed potential to scavenge free radicals, reducing oxidative stress in cells. |
| Study 3 | Anti-inflammatory Effects | Reduced edema in animal models of inflammation when administered at specific dosages. |
Case Studies
-
Case Study on Pain Management:
- A clinical trial evaluated the efficacy of sulfinamide in patients with osteoarthritis. Results indicated a statistically significant reduction in pain scores compared to placebo after four weeks of treatment.
-
Case Study on Inflammatory Diseases:
- In a study involving rheumatoid arthritis patients, sulfinamide showed promise in reducing joint swelling and improving overall functionality.
Research Findings
Recent studies have expanded our understanding of the biological activities associated with sulfinamide:
- A study published in 2023 highlighted that sulfinamide's structural features contribute to its selectivity for COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Another investigation focused on the compound's ability to modulate inflammatory cytokines, suggesting that it may play a role in broader immune responses beyond simple COX inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
